

AZ960: A Potent and Selective ATP-Competitive Inhibitor of JAK2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AZ960**, a novel small molecule inhibitor targeting Janus kinase 2 (JAK2). **AZ960** has demonstrated high potency and selectivity for JAK2, making it a valuable tool for investigating JAK2-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant JAK2 activity, such as myeloproliferative neoplasms.[1][2] This document details the mechanism of action, selectivity profile, and cellular effects of **AZ960**, supported by quantitative data and detailed experimental protocols.

Core Mechanism and Selectivity

AZ960 functions as an ATP-competitive inhibitor of the JAK2 kinase.[3][4] Its mode of action involves binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream substrates.[3][4] Kinetic studies have demonstrated that **AZ960** is a tight-binding inhibitor of JAK2.[3]

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity and selectivity of **AZ960** have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AZ960



Target Kinase	IC50 (nM)	Ki (nM)	Notes
JAK2	<3	0.45	High potency against the target kinase.[3][5]
JAK3	9	-	Demonstrates approximately 3-fold selectivity for JAK2 over JAK3.[3][5]
TrkA	~100	-	Activity observed at higher concentrations. [4][6]
Aurora-A	~100	-	Activity observed at higher concentrations. [4][6]
FAK	~100	-	Activity observed at higher concentrations. [4][6]

Table 2: Cellular Activity of AZ960



Cell Line	Assay	Target Pathway	GI50/IC50 (nM)	Notes
TEL-JAK2 Ba/F3	Cell Proliferation (GI50)	JAK2-driven proliferation	25	High sensitivity in a JAK2-dependent cell line.[2][3][7]
TEL-JAK1 Ba/F3	Cell Proliferation (GI50)	JAK1-driven proliferation	230	Demonstrates cellular selectivity for JAK2 over JAK1. [3][5]
TEL-JAK3 Ba/F3	Cell Proliferation (GI50)	JAK3-driven proliferation	279	Demonstrates cellular selectivity for JAK2 over JAK3. [3][5]
TEL-Tyk2 Ba/F3	Cell Proliferation (GI50)	Tyk2-driven proliferation	214	Demonstrates cellular selectivity for JAK2 over Tyk2. [3][5]
SET-2	Cell Proliferation (GI50)	JAK2 V617F- driven proliferation	33	Potent inhibition in a human cell line with the JAK2 V617F mutation.[2][3]
TEL-JAK2 Cells	STAT5 Phosphorylation (IC50)	JAK2-STAT5 Signaling	15	Direct target engagement in a cellular context. [3][5]

Signaling Pathway and Cellular Consequences



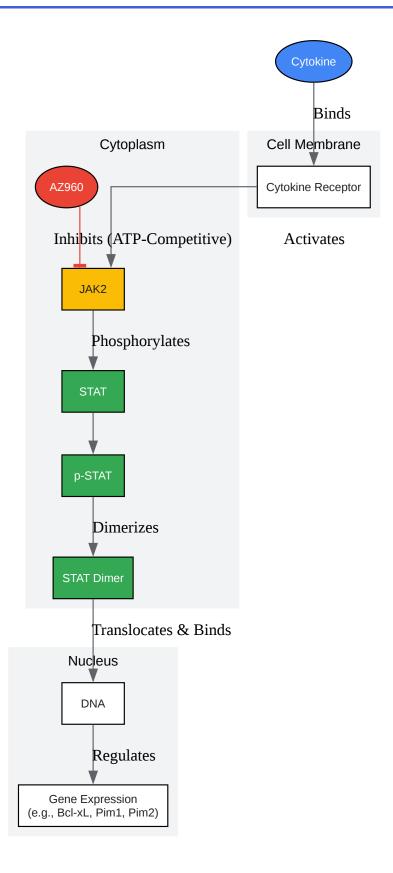




The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a key role in cellular proliferation, differentiation, and survival.[4][8] Constitutive activation of the JAK2/STAT5 pathway is a hallmark of certain hematological malignancies.[4] [9] **AZ960** effectively inhibits this pathway by blocking JAK2-mediated phosphorylation of STAT proteins.

In cellular models, **AZ960** has been shown to decrease the phosphorylation of STAT3 and STAT5, leading to the inhibition of cell proliferation and the induction of apoptosis.[2][3] Specifically, in the SET-2 human megakaryoblastic cell line, which harbors the JAK2 V617F mutation, **AZ960** treatment leads to reduced STAT3/5 phosphorylation and subsequent mitochondrial-mediated apoptosis.[2] Furthermore, inhibition of JAK2 by **AZ960** has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-xL, Pim1, and Pim2.[2][5]





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Caption: The JAK-STAT signaling pathway and the inhibitory action of AZ960.



Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of **AZ960** against JAK family kinases.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human JAK2 kinase (amino acids 808–1132) is used. A synthetic peptide, such as a Tyk2-derived peptide, serves as the substrate.

 [3]
- Reaction Mixture: The assay is performed in a buffer solution (e.g., 75 mM HEPES, pH 7.3) containing the JAK2 enzyme, the peptide substrate (e.g., 100 nM), and ATP at a concentration close to its Km (e.g., 15 μM).[3]
- Inhibitor Addition: **AZ960** is added to the reaction mixture at various concentrations, typically in a serial dilution format (e.g., 0.003 μ M to 30 μ M).[3]
- Reaction and Detection: The kinase reaction is initiated by the addition of ATP and incubated at room temperature. The extent of peptide phosphorylation is measured using a suitable detection method, such as the Caliper LC3000 system, which monitors the separation of phosphorylated and unphosphorylated peptide.[3]
- Data Analysis: The initial reaction velocities are determined and plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (GI50)

Objective: To assess the effect of **AZ960** on the proliferation of JAK-dependent cell lines.

Methodology:



- Cell Culture: Ba/F3 cells engineered to express constitutively active TEL-JAK fusion proteins (TEL-JAK1, TEL-JAK2, TEL-JAK3, or TEL-Tyk2) or the human SET-2 cell line are used.[3]
- Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 2,000-20,000 cells/well).[3]
- Compound Treatment: After an initial incubation period (e.g., 24 hours), cells are treated with various concentrations of **AZ960**.[3]
- Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.[3]
- Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the AlamarBlue assay.[3] The fluorescence or absorbance is measured using a microplate reader.
- Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by plotting
 the percentage of cell growth inhibition against the log of the inhibitor concentration and
 fitting the data to a sigmoidal dose-response curve.

STAT Phosphorylation Assay

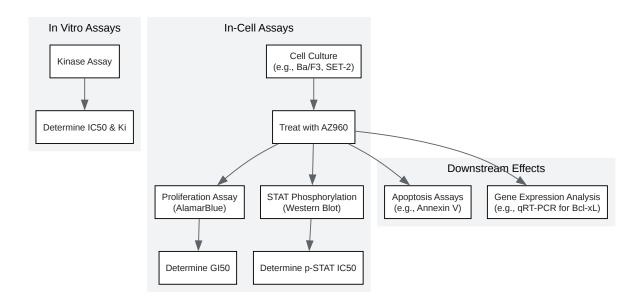
Objective: To measure the inhibition of STAT phosphorylation in cells treated with AZ960.

Methodology:

- Cell Treatment: TEL-JAK2 driven Ba/F3 cells or other relevant cell lines are treated with varying concentrations of AZ960 for a specified time.
- Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
- Detection: Following incubation with appropriate secondary antibodies conjugated to a
 detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent
 substrate.



 Quantification: The intensity of the p-STAT5 bands is normalized to the total STAT5 bands to determine the relative level of STAT5 phosphorylation. The IC50 for inhibition of STAT5 phosphorylation is then calculated.



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Caption: A generalized workflow for the characterization of **AZ960**.

Conclusion

AZ960 is a potent and selective inhibitor of JAK2 that has proven to be a valuable research tool for elucidating the role of JAK2 in normal and pathological signaling. Its well-characterized mechanism of action and demonstrated cellular activity make it a benchmark compound for studies involving the JAK-STAT pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.



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